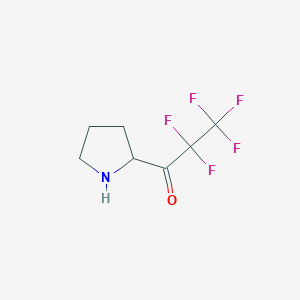
Dichloro(fluoro)iodomethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(fluoro)iodomethane is an organohalogen compound with the molecular formula CCl₂FI It is a halomethane derivative where two hydrogen atoms in methane are replaced by chlorine atoms, one by a fluorine atom, and one by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(fluoro)iodomethane can be synthesized through several methods. One common approach involves the halogenation of methane derivatives. For instance, the reaction of iodomethane with chlorine and fluorine under controlled conditions can yield this compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine, fluorine, and iodine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Dichloro(fluoro)iodomethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various halogenated methanes, while oxidation and reduction can produce different organic compounds with altered oxidation states.
Scientific Research Applications
Dichloro(fluoro)iodomethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex halogenated compounds.
Biology: The compound can be used in studies involving halogenated biomolecules and their interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which dichloro(fluoro)iodomethane exerts its effects involves the interaction of its halogen atoms with various molecular targets. The presence of multiple halogens can influence the compound’s reactivity and interaction with other molecules. For example, the electronegativity of fluorine and chlorine can affect the compound’s polarity and reactivity in substitution and elimination reactions.
Comparison with Similar Compounds
Similar Compounds
Chlorofluoromethane (CH₂ClF): Similar structure but lacks the iodine atom.
Dichloromethane (CH₂Cl₂): Contains two chlorine atoms but no fluorine or iodine.
Fluoroiodomethane (CH₂FI): Contains fluorine and iodine but lacks the chlorine atoms.
Uniqueness
Dichloro(fluoro)iodomethane is unique due to the presence of three different halogens in its structure. This diversity of halogens imparts distinct chemical properties, such as varied reactivity and potential for multiple types of chemical interactions. The combination of chlorine, fluorine, and iodine in a single molecule makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
420-48-4 |
|---|---|
Molecular Formula |
CCl2FI |
Molecular Weight |
228.82 g/mol |
IUPAC Name |
dichloro-fluoro-iodomethane |
InChI |
InChI=1S/CCl2FI/c2-1(3,4)5 |
InChI Key |
GOKDNAMGHVQFQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(Cl)(Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)
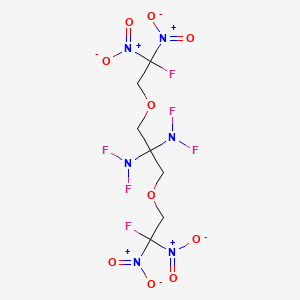
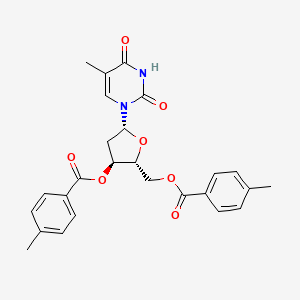
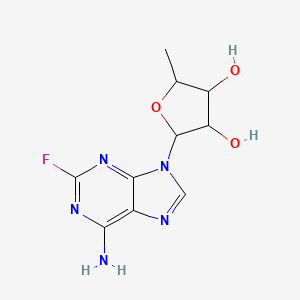
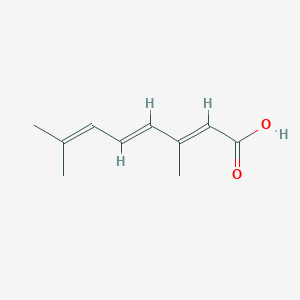
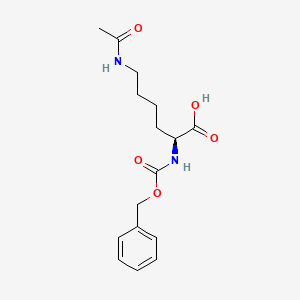


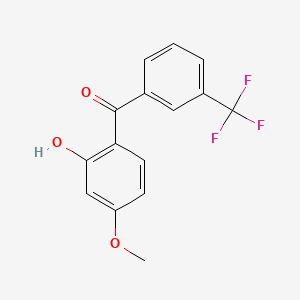
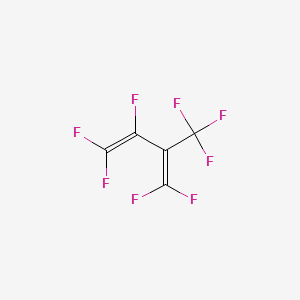
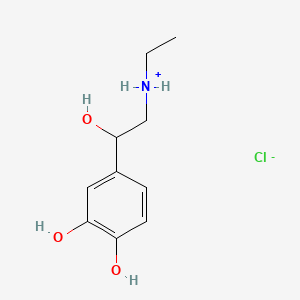
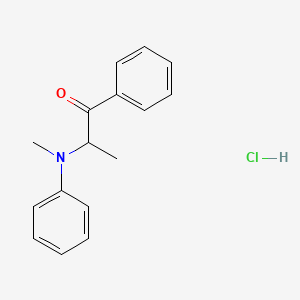
![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)
